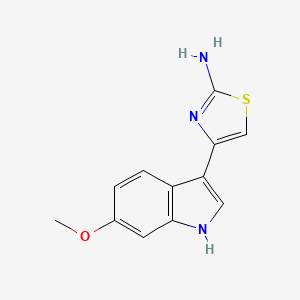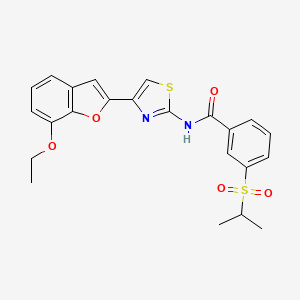![molecular formula C13H13NO3 B2989617 3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid CAS No. 194928-68-2](/img/structure/B2989617.png)
3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 194928-68-2 . It has a molecular weight of 231.25 . The IUPAC name for this compound is (2E)-3- [4- (2-oxo-1-pyrrolidinyl)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The molecular structure of this compound comprises the expected 4-phenylazobenzoyl and (2-oxopyrrolidin-3-yl)oxy segments linked by the carboxyester bond .Chemical Reactions Analysis
While specific chemical reactions involving “3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid” are not available, compounds with similar structures have been shown to cause microtubule depolymerisation .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
In Vitro Antiviral Activity
A study highlights a novel, orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease with potent antiviral activity against all HRV serotypes tested, related picornaviruses, and HRV clinical isolates. This compound demonstrated concentration-dependent inhibition of HRV 3C-mediated polyprotein processing in infected cells, confirming its mechanism of action. The compound was found to be safe and well-tolerated in single oral doses up to 2,000 mg in healthy volunteers, suggesting potential therapeutic applications (Patick et al., 2005).
Molecular Structure Analysis
Another research focused on the structural investigation of substituted prop-2-enoic acids, providing insights into their crystallography, spectroscopy, and quantum chemical calculations. The study identified the stabilization forces within these compounds and analyzed their vibrational modes and absorbance characteristics, contributing to a better understanding of their chemical properties (Venkatesan et al., 2016).
Organic Synthesis and Heterocyclic Compound Formation
Research into regioselective Diastereomeric Michael adducts from certain prop-2-enoic acids as key starting materials for synthesizing various heterocyclic compounds, including pyridazinone and furanone, demonstrates the versatility of these compounds in organic synthesis. This work underscores the role of steric factors in regioselectivity and the utility of these compounds in generating a wide range of heterocyclic structures (El-Hashash & Rizk, 2016).
Coordination Chemistry and Photophysical Properties
A study on lanthanide-based coordination polymers assembled from derivatives of benzoic acids provides insights into their syntheses, crystal structures, and photophysical properties. This research highlights the potential of such compounds in materials science, particularly in light-emitting and electronic applications (Sivakumar et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities .
Propiedades
IUPAC Name |
(E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWOSZUZMNXRKC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


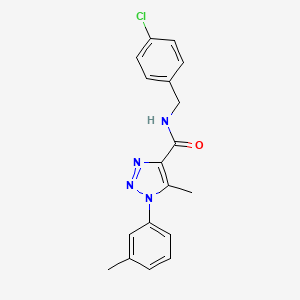
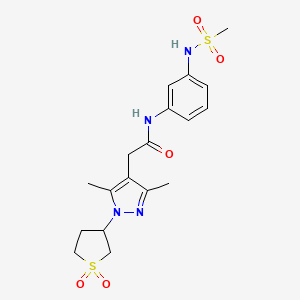
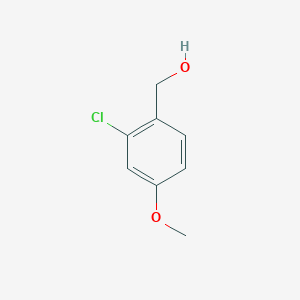
![Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)
![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)
![(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2989544.png)
![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)
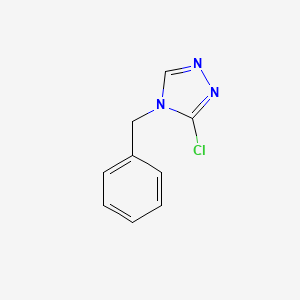
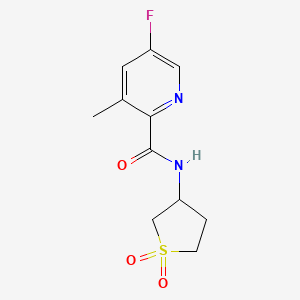
![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)
